4,6-difluoro-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
4,6-difluoro-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring substituted with difluoro groups and a piperazine moiety linked to a naphthalene carbonyl group. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Mechanism of Action
Target of Action
The compound contains a benzothiazole and a piperazine moiety. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Piperazine derivatives also have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . Therefore, the targets of this compound could be diverse and depend on the specific substitutions and the environment in which the compound is used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-difluoro-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Difluoro Groups: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions.
Coupling with Naphthalene Carbonyl Group: The final step involves coupling the piperazine derivative with a naphthalene carbonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-difluoro-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4,6-difluoro-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Carbamoyl-4-{[6-(Difluoro-Phosphono-Methyl)-Naphthalene-2-Carbonyl]-Amino}-Butyric Acid: Another compound with a naphthalene carbonyl group and difluoro substitution.
Indole Derivatives: Compounds with similar biological activities and structural features.
Uniqueness
4,6-difluoro-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its difluoro substitution and piperazine moiety contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3OS/c23-17-12-18(24)20-19(13-17)29-22(25-20)27-9-7-26(8-10-27)21(28)16-6-5-14-3-1-2-4-15(14)11-16/h1-6,11-13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZZNVWKDJPSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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